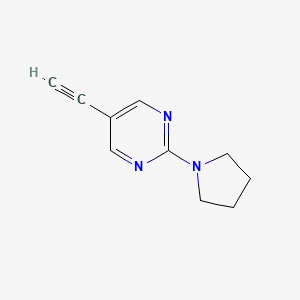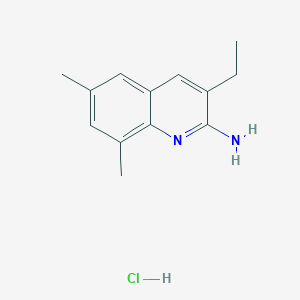
2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride is a chemical compound with the molecular formula C13H17ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride typically involves the reaction of appropriate quinoline derivatives with amine groups under controlled conditions. The process may include steps such as alkylation, amination, and subsequent purification to obtain the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Applications De Recherche Scientifique
2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
2-Aminoquinoline: A simpler derivative with similar chemical properties.
6,8-Dimethylquinoline: Lacks the amino group but shares the quinoline core structure.
3-Ethylquinoline: Similar to 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride but without the amino and methyl groups.
Uniqueness: this compound is unique due to the presence of both amino and ethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research applications.
Propriétés
Numéro CAS |
1170524-35-2 |
|---|---|
Formule moléculaire |
C13H17ClN2 |
Poids moléculaire |
236.74 g/mol |
Nom IUPAC |
3-ethyl-6,8-dimethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-4-10-7-11-6-8(2)5-9(3)12(11)15-13(10)14;/h5-7H,4H2,1-3H3,(H2,14,15);1H |
Clé InChI |
AXAFEIKZLZUDFE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=CC(=CC(=C2N=C1N)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


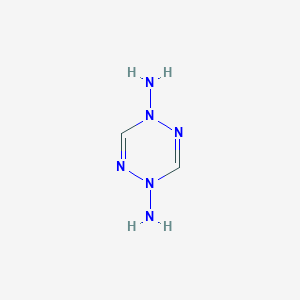
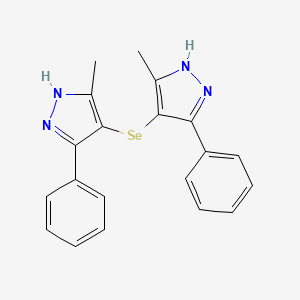

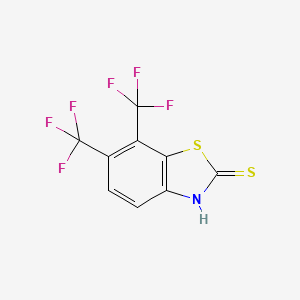
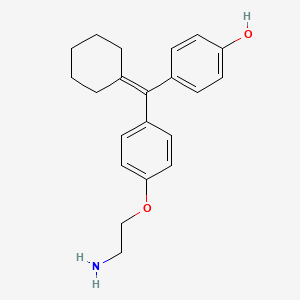
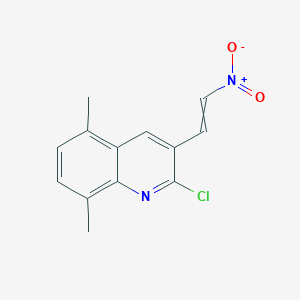
![2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene](/img/structure/B12635322.png)
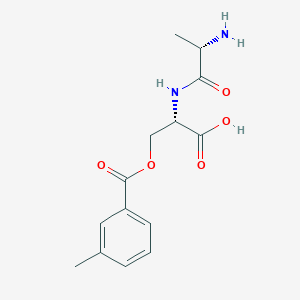
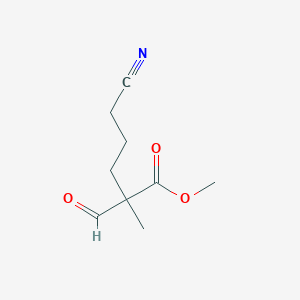

![N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12635349.png)
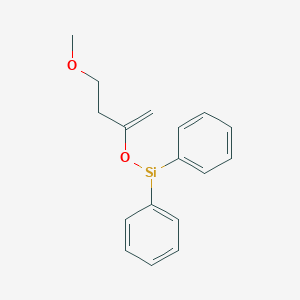
![5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12635365.png)
